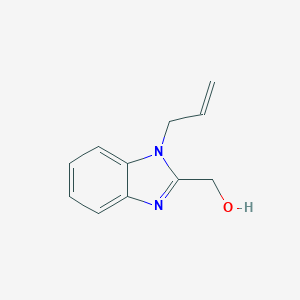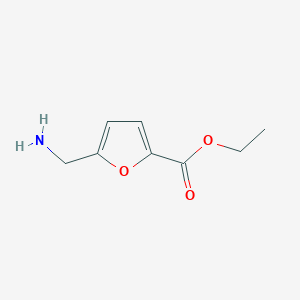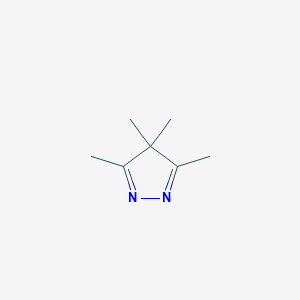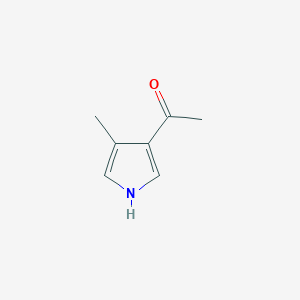
(1-Allyl-1H-benzoimidazol-2-yl)-methanol
Vue d'ensemble
Description
“(1-Allyl-1H-benzoimidazol-2-yl)-methanol” is a chemical compound with the molecular formula C11H12N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring, an allyl group, and a methanol group . The exact 3D conformer and other structural details are not available in the current resources.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 188.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A notable area of research involving "(1-Allyl-1H-benzoimidazol-2-yl)-methanol" derivatives includes the synthesis and structural characterization of various compounds. For example, the solvothermal method has been used to prepare different nickel compounds, showcasing the impact of ligand structure on the resulting compound's topology and magnetic properties (Yang et al., 2014). Furthermore, the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives in the presence of manganese(III) and their spectroscopic properties were studied, emphasizing the fluorescent characteristics of these compounds (Yuanping Jie, 2005).
Applications in Coordination Chemistry
Research has explored the formation of novel coordination compounds through the interaction of "this compound" derivatives with metal ions. For instance, studies on tetranuclear clusters and mononuclear nickel complexes have provided insights into how ligand substituents influence the assemblies' final structures, with implications for magnetic properties (Yang et al., 2014). Additionally, the synthesis and characterization of benzimidazole derivatives and their metal complexes have been investigated for their antioxidant potential and enzymatic inhibition properties, suggesting potential applications in materials science and medicinal chemistry (Taj et al., 2020).
Photophysical and Photostabilizing Properties
The photophysical behavior of benzimidazole derivatives has been a topic of interest, with studies focusing on the synthesis of fluorescent monoazo disperse dyes based on phenyl(1H-benzoimidazol-5-yl)methanone. These dyes exhibit enhanced photostability and red-shifted absorption maxima, indicating potential applications in materials science and dyeing technologies (Jadhav et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(1-prop-2-enylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,14H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFBNPLGHKARRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352083 | |
| Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300706-95-0 | |
| Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)


![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)







